molecular formula C18H16N2O3 B2822590 (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide CAS No. 313234-09-2

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Cat. No.: B2822590
CAS No.: 313234-09-2
M. Wt: 308.337
InChI Key: MSMUAAKQMODPPY-ZZEZOPTASA-N
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Description

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a synthetic coumarin derivative offered for research purposes. While specific biological data for this compound is still emerging, its core structure is closely related to the 2-iminochromene and coumarin-3-carboxamide classes, which are established scaffolds in medicinal chemistry with diverse biological activities . Researchers are exploring such compounds for their potential antibacterial properties, particularly against multidrug-resistant (MDR) bacterial strains. Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-3 position of the coumarin nucleus, such as a carboxamide group, are often crucial for enhancing antibacterial efficacy . Furthermore, 2-iminochromene derivatives have recently shown significant promise as antidiabetic agents, demonstrating potent inhibitory activity against enzymes like α-amylase and α-glucosidase . The structural features of this compound, including the 2-imino group, the 6-methoxy substitution, and the ortho-tolyl ring on the imino nitrogen, make it a valuable intermediate for probing new biological pathways and developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-5-3-4-6-15(11)20-18-14(17(19)21)10-12-9-13(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUAAKQMODPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-component reactions. One common method includes the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with o-toluidine in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of organometallic catalysts to enhance the reaction efficiency and yield. Palladium or nickel-catalyzed coupling reactions are often employed to facilitate the formation of the desired product. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and DNA .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromene derivatives with modifications at positions 2, 3, and 6 are well-studied. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Biological Activity/Properties Synthesis Route (Key Steps) Reference
3-Oxo-3H-benzo[f]chromene-2-carboxamide 3-Oxo group, 2-carboxamide Anticancer, enzyme inhibition Condensation of Meldrum’s acid with aldehydes, followed by amidation
(Z)-6-Methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide 6-Methoxy, 2-o-tolylimino, 3-carboxamide Hypothesized: DNA intercalation, kinase inhibition Likely involves imine formation and carboxamide coupling (extrapolated from ) N/A
4-Oxo-4H-chromene-3-carboxaldehyde 4-Oxo, 3-carboxaldehyde Precursor for annulation/cycloaddition Oxidation of chromene derivatives
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) 3-Oxo, 2-carboxamide with aryl substituent Enhanced solubility, antitumor activity Amidation of 3-oxo-chromene carbonyl chloride with aryl amines

Key Observations :

  • Substituent Position : The 3-carboxamide group (common in ) is critical for hydrogen-bonding interactions with biological targets, while the 6-methoxy group in the target compound may enhance lipophilicity and membrane permeability compared to 3-oxo analogues.
  • Stereochemistry: The Z-configuration of the imino group in the target compound may influence tautomerization behavior and binding affinity compared to E-isomers or non-imino derivatives (e.g., oxo or aldehyde groups in ).

Q & A

Q. 1.1. What are the standard synthetic routes for (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions starting with the formation of the chromene core via condensation of substituted salicylaldehydes with active methylene compounds. For example:

  • Step 1 : Condensation of 6-methoxysalicylaldehyde with cyanoacetamide to form the chromene backbone.
  • Step 2 : Introduction of the o-tolylimino group via Schiff base formation using o-toluidine under reflux in ethanol or DMF .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    Key reagents include triethylamine (for catalysis) and anhydrous solvents to minimize hydrolysis .

Q. 1.2. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify methoxy (-OCH3_3), imino (C=N), and carboxamide (CONH2_2) groups. For example, the imino proton typically appears as a singlet at δ 8.2–8.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal analysis to resolve the Z-configuration and confirm tautomeric forms .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 351.1) .

Q. 1.3. What preliminary biological screening assays are recommended?

Initial screening includes:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits.
  • Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria and fungi.
    Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. 2.1. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imino group formation but require careful pH control to avoid side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or ionic liquids can accelerate condensation steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Process Analytical Technology (PAT) : In-line FTIR monitoring to track intermediate formation .

Q. 2.2. How do substituent variations (e.g., o-tolyl vs. phenyl groups) affect bioactivity?

Comparative QSAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance anticancer activity by increasing electrophilicity at the chromene core.
  • Steric effects : Bulky o-tolyl groups improve selectivity for COX-2 over COX-1 (e.g., 10-fold selectivity in docking studies) .
  • Hydrogen-bonding capacity : Carboxamide groups interact with Thr513 in the COX-2 active site, as shown in molecular dynamics simulations .

Q. 2.3. How can tautomeric equilibria (e.g., keto-enol) interfere with structural analysis?

Tautomerism complicates NMR interpretation:

  • Solution-phase studies : Variable-temperature 1^1H NMR (e.g., 25–80°C) to observe dynamic equilibria.
  • Solid-state analysis : IR spectroscopy (C=O stretch at 1680–1700 cm1^{-1}) and X-ray crystallography differentiate keto/enol forms .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers under specific conditions .

Q. 2.4. How should contradictory bioactivity data from different studies be resolved?

Approaches include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability.
  • Metabolic stability testing : Liver microsome assays (e.g., human CYP450 isoforms) to identify false positives due to rapid degradation .
  • Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism of action .

Q. 2.5. What advanced techniques resolve crystallographic disorder in derivatives?

For challenging crystals:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping lattices.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) contributing to disorder .
  • High-pressure crystallography : Resolves ambiguities in Z/E configurations .

Methodological Guidelines

Q. 3.1. Designing a Structure-Activity Relationship (SAR) Study

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl, aryl).
  • Step 2 : Profile physicochemical properties (logP, pKa) using HPLC and potentiometry.
  • Step 3 : Corrogate bioactivity data with descriptors (e.g., Hammett σ, π-charge) via partial least squares regression .

Q. 3.2. Validating Molecular Targets

  • SPR Biosensing : Measure binding kinetics (kon_{on}/koff_{off}) to purified proteins (e.g., EGFR kinase).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

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